molecular formula C8H9Cl2NO3 B1665102 Ammonium 2,4-dichlorophenoxyacetate CAS No. 2307-55-3

Ammonium 2,4-dichlorophenoxyacetate

Cat. No.: B1665102
CAS No.: 2307-55-3
M. Wt: 238.06 g/mol
InChI Key: AQKNQRMIGNOQQF-UHFFFAOYSA-N
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Description

Ammonium 2,4-dichlorophenoxyacetate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Ammonium 2,4-dichlorophenoxyacetate, also known as Solushan, primarily targets broadleaf weeds . It acts as a systemic herbicide, causing uncontrolled growth in these plants while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .

Mode of Action

Solushan is a synthetic auxin, a type of plant hormone . It mimics the action of natural auxins, inducing uncontrolled, abnormal growth in susceptible plants . This uncontrolled growth eventually leads to the death of the plant . The compound is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway is catalyzed by α-ketoglutarate-dependent dioxygenase . This enzyme is encoded by the tfdA gene . The degradation of 2,4-D involves several other enzymes and genes, leading to the breakdown of the compound into simpler substances .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests that it can be readily absorbed and distributed in the environment.

Result of Action

The primary result of Solushan’s action is the death of broadleaf weeds . By mimicking natural auxins and causing uncontrolled growth, Solushan disrupts normal plant development, leading to the eventual death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Solushan. For instance, the compound’s high water solubility means that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. On the other hand, this solubility also allows Solushan to be readily absorbed by plants, enhancing its action.

Biochemical Analysis

Biochemical Properties

Solushan interacts with various enzymes and proteins in biochemical reactions. For instance, two Pseudomonas strains isolated from soil metabolized Solushan as a sole carbon source in mineral salts liquid medium . The cultures contained 2,4-dichlorophenol, 2-chlorophenol, 3,5-dichlorocatechol, and α-chloromuconate .

Cellular Effects

Solushan has significant effects on various types of cells and cellular processes. It influences cell function by causing uncontrolled growth in most broadleaf weeds . Most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Molecular Mechanism

The molecular mechanism of Solushan involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, cell-free extracts of Pseudomonas N.C.I.B. 9340 grown in Solushan cultures contained an oxygenase that converted 3,5-dichlorocatechol into αγ-dichloromuconate .

Temporal Effects in Laboratory Settings

Over time, the effects of Solushan change in laboratory settings. The compound is non-persistent in soil but may persist in aquatic systems under certain conditions

Metabolic Pathways

Solushan is involved in several metabolic pathways. For instance, Pseudomonas strains metabolize Solushan into 2,4-dichlorophenol, 2-chlorophenol, 3,5-dichlorocatechol, and α-chloromuconate . These metabolic pathways involve various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 2,4-dichlorophenoxyacetate typically involves a multi-step process that includes the following steps:

    Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

    Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and isolated.

    Final Synthesis: The intermediate is subjected to further reactions, such as oxidation or reduction, to form the final this compound compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the purity and quality of the starting materials.

    Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,4-dichlorophenoxyacetate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving this compound typically use reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

Ammonium 2,4-dichlorophenoxyacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases, drug delivery systems, and diagnostic tools.

    Industry: Utilized in the production of polymers, coatings, and specialty chemicals.

Properties

IUPAC Name

azanium;2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNQRMIGNOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058336
Record name 2,4-D, ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307-55-3
Record name 2,4-D Ammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2307-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D, ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium 2,4-dichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLUSHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT8D2SIN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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